molecular formula C28H35N7O3 B2576643 CDK7-IN-1 CAS No. 1957203-02-9

CDK7-IN-1

Cat. No.: B2576643
CAS No.: 1957203-02-9
M. Wt: 517.634
InChI Key: VWSDWOYFAZHKHK-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDK7-IN-1 is a small-molecule inhibitor specifically targeting Cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in regulating the cell cycle and transcription. Elevated levels of Cyclin-dependent kinase 7 have been associated with various malignancies, making it a promising target for cancer therapy .

Preparation Methods

The synthesis of CDK7-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Chemical Reactions Analysis

CDK7-IN-1 undergoes various chemical reactions, including:

Mechanism of Action

CDK7-IN-1 exerts its effects by inhibiting the activity of Cyclin-dependent kinase 7. Cyclin-dependent kinase 7, along with Cyclin H and MAT1, forms the CDK-activating complex, which is essential for the phosphorylation and activation of other Cyclin-dependent kinases involved in cell cycle progression. By inhibiting Cyclin-dependent kinase 7, this compound disrupts the phosphorylation of these kinases, leading to cell cycle arrest and apoptosis .

Properties

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-3-[[4-(propanoylamino)benzoyl]amino]-1,2,3,3a,4,6a-hexahydropyrrolo[3,4-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N7O3/c1-6-23(36)29-20-14-12-19(13-15-20)26(37)31-25-21-16-35(28(2,3)24(21)32-33-25)27(38)30-22(17-34(4)5)18-10-8-7-9-11-18/h7-15,21-22,24-25,32-33H,6,16-17H2,1-5H3,(H,29,36)(H,30,38)(H,31,37)/t21?,22-,24?,25?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPCDNVDCGAMOF-JGJHKKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2C3CN(C(C3NN2)(C)C)C(=O)NC(CN(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC2C3CN(C(C3NN2)(C)C)C(=O)N[C@H](CN(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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